3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
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Overview
Description
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a complex organic compound characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps. One common route starts with the chlorination of a phenyl ring followed by the introduction of a trifluoromethyl group. The subsequent steps involve the formation of the propanamide moiety and the attachment of the oxan-4-ylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is unique due to the presence of the oxan-4-ylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF3NO2S/c18-15-3-1-12(11-14(15)17(19,20)21)2-4-16(23)22-7-10-25-13-5-8-24-9-6-13/h1,3,11,13H,2,4-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGMEAFKMUALEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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